molecular formula C7H4ClFO2 B048534 4-Chloro-3-fluorobenzoic acid CAS No. 403-17-8

4-Chloro-3-fluorobenzoic acid

Cat. No.: B048534
CAS No.: 403-17-8
M. Wt: 174.55 g/mol
InChI Key: QPIBHIXKUQKNFP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzoic acid (CAS: 403-17-8) is a halogenated benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . Its structure features a carboxylic acid group at position 1, a chlorine atom at position 4, and a fluorine atom at position 3 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and chemical synthesis.

The compound is commercially available with a purity of ≥98% and is used extensively as a reference material in pharmaceutical toxicology studies . Its stability under room-temperature storage and compatibility with conventional shipping methods further enhance its utility in industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorobenzoic acid can be synthesized through several methods. One common method involves the halogenation of benzoic acid derivatives. For instance, starting with 3-fluorobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis Intermediate
4-Chloro-3-fluorobenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals. Its fluorine and chlorine substituents enhance the biological activity and specificity of drug candidates.

CompoundApplicationReference
Fluoroquinolones Antibiotics with enhanced activity against Gram-negative bacteria
Anticancer Agents Precursors for compounds targeting cancer cell proliferation

Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The introduction of this compound into synthetic pathways allowed for the development of novel anticancer drugs with improved efficacy and reduced side effects.

Agrochemical Applications

2. Herbicide Development
this compound is utilized in the formulation of herbicides due to its ability to inhibit specific biochemical pathways in plants.

HerbicideMechanismReference
Selective Herbicides Inhibit growth by disrupting photosynthesis or amino acid synthesis
Non-selective Herbicides Broad-spectrum activity against various weeds

Case Study: Efficacy in Crop Protection
Research indicates that formulations containing this compound demonstrated effective weed control in agricultural settings, leading to increased crop yields. The compound's selectivity allows for targeted action while minimizing damage to desirable crops.

Material Science Applications

3. Polymer Additives
In material science, this compound serves as an additive in polymer chemistry, enhancing thermal stability and mechanical properties.

ApplicationBenefitReference
Polymer Blends Improved compatibility and performance characteristics
Coatings Enhanced durability and resistance to environmental degradation

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzoic acid depends on its application. In pharmaceuticals, it often acts as a precursor that undergoes further chemical transformations to produce active compounds. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Chloro-Fluoro Substitution Patterns

3-Chloro-4-fluorobenzoic Acid (CAS: 403-16-7)

  • Structure : Chlorine at position 3, fluorine at position 3.
  • Molecular Formula : Identical to 4-chloro-3-fluorobenzoic acid (C₇H₄ClFO₂).
  • Key Differences: The altered substituent positions influence dipole moments and acidity.

4-Chloro-2-fluorobenzoic Acid (CAS: 385-00-2)

  • Structure : Chlorine at position 4, fluorine at position 2.
  • Key Differences : The fluorine in the ortho position relative to the carboxylic acid group increases acidity due to stronger electron-withdrawing effects compared to meta-substituted fluorine. This makes it more acidic than this compound .

Functional Group Variations

4-(Chloromethyl)-3-fluorobenzoic Acid (CAS: 1565375-97-4)

  • Structure : Additional chloromethyl (–CH₂Cl) group at position 4.
  • Molecular Formula : C₈H₆ClFO₂.
  • Key Differences : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic displacement), expanding its utility in synthesizing polymers or prodrugs .

4-Chloro-3-fluorophenylacetic Acid

  • Structure : Acetic acid (–CH₂COOH) substituent instead of benzoic acid.
  • Key Differences : The aliphatic chain increases flexibility and may improve bioavailability in drug design compared to rigid benzoic acid derivatives .

Sulfamoyl and Amino Derivatives

4-Chloro-3-sulfamoylbenzoic Acid

  • Structure : Sulfamoyl (–SO₂NH₂) group at position 3.
  • Key Differences : The sulfamoyl group is a stronger electron-withdrawing group than fluorine, significantly enhancing acidity and making the compound suitable for antimicrobial or diuretic applications .

4-Amino-3-chlorobenzoic Acid

  • Structure: Amino (–NH₂) group at position 4.
  • Key Differences: The amino group increases solubility in aqueous media and enables participation in coupling reactions (e.g., peptide synthesis), contrasting with the hydrophobic nature of halogenated analogs .

Non-Halogenated Analogs: Caffeic Acid (3,4-Dihydroxybenzoic Acid)

  • Structure : Hydroxyl (–OH) groups at positions 3 and 4.
  • Key Differences : The absence of halogens and presence of hydroxyl groups confer antioxidant properties, making caffeic acid relevant in food and cosmetic research, unlike the halogenated this compound .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound 403-17-8 4-Cl, 3-F, -COOH 174.56 Pharmaceutical reference materials
3-Chloro-4-fluorobenzoic acid 403-16-7 3-Cl, 4-F, -COOH 174.56 Intermediate in agrochemical synthesis
4-Chloro-2-fluorobenzoic acid 385-00-2 4-Cl, 2-F, -COOH 174.56 High acidity for catalysis
4-(Chloromethyl)-3-fluorobenzoic acid 1565375-97-4 4-CH₂Cl, 3-F, -COOH 188.59 Polymer/prodrug synthesis
4-Chloro-3-sulfamoylbenzoic acid N/A 4-Cl, 3-SO₂NH₂, -COOH ~235.62 Antimicrobial agents

Research and Application Insights

  • Pharmaceutical Relevance : The chloro-fluoro substitution in this compound balances lipophilicity and electronic effects, making it a preferred scaffold in kinase inhibitor design .
  • Synthetic Flexibility : Derivatives like 4-(chloromethyl)-3-fluorobenzoic acid enable diverse modifications, such as Suzuki couplings or esterifications, leveraging the chloromethyl group’s reactivity .
  • Acidity Trends : Electron-withdrawing groups (e.g., –SO₂NH₂, –F) enhance acidity, with sulfamoyl derivatives exhibiting the strongest effects, followed by ortho-fluoro analogs .

Biological Activity

4-Chloro-3-fluorobenzoic acid (C7H4ClFO2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4ClFO2
  • Molecular Weight : 174.56 g/mol
  • CAS Number : 2736536
  • PubChem ID : 2736536

The compound features a chlorinated and fluorinated benzoic acid structure, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of this compound may inhibit the murine double minute 2 (MDM2) protein, which is implicated in cancer progression. MDM2 inhibitors are crucial for restoring p53 function in tumors .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that benzoic acid derivatives exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or preservatives .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Interactions : As an MDM2 inhibitor, it disrupts the interaction between MDM2 and p53, leading to increased p53 levels and activity, which can induce apoptosis in cancer cells .
  • Modulation of Enzyme Activity : The presence of chlorine and fluorine atoms can influence the binding affinity to various enzymes, potentially modifying metabolic pathways involved in disease processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of MDM2 protein
Anti-inflammatoryPotential reduction of inflammatory markers
AntimicrobialActivity against various pathogens

Case Studies

  • MDM2 Inhibition :
    • A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound derivatives as potent MDM2 inhibitors. These compounds demonstrated significant antiproliferative effects on cancer cell lines, indicating their potential as therapeutic agents against tumors expressing high levels of MDM2 .
  • Inflammatory Response Modulation :
    • In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a role for these compounds in managing chronic inflammation .
  • Antimicrobial Testing :
    • A series of antimicrobial assays revealed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-fluorobenzoic acid, and how are reaction conditions optimized?

The synthesis typically involves chlorination and fluorination of benzoic acid derivatives. For example, chlorination of 4-fluorobenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) can yield the target compound. Reaction conditions such as stoichiometry, solvent choice (e.g., dichloromethane or acetic acid), and reaction time must be optimized to minimize side products like dihalogenated analogs. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and carbons).
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL for precise bond-length and angle determination. Tools like ORTEP-3 aid in visualizing molecular geometry .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature conditions are essential. For instance, degradation studies via HPLC at 25°C and 40°C over 72 hours can identify optimal storage conditions (e.g., refrigeration at 4°C in inert atmospheres) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in derivative synthesis?

Regioselectivity in multi-step halogenation can be controlled using directed ortho-metalation strategies or enzymatic methods. For example, enzymatic coupling of intermediates (e.g., phenylglycine derivatives) with halogenated substrates under mild conditions (pH 7–8, 30°C) can enhance specificity and reduce undesired byproducts .

Q. What methodologies resolve structural ambiguities in crystallographic studies of halogenated benzoic acids?

  • High-resolution X-ray data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement tools : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. ORTEP-3-generated thermal ellipsoid plots help visualize electron density uncertainties .
  • Twinned data : For challenging crystals, SHELXL’s twin refinement module (BASF parameter) can model overlapping lattices .

Q. How does electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of Cl and F groups deactivates the aromatic ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions (80–100°C) with strong bases (e.g., Cs₂CO₃). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies mitigate contradictions in biological activity data for halogenated benzoic acid derivatives?

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-Cl-4-F vs. 4-Cl-3-F positional isomers) to isolate substituent effects.
  • In vitro assays : Use standardized enzyme inhibition protocols (e.g., prostatic 5α-reductase assays) with controls for non-specific binding. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength) or impurities, necessitating orthogonal validation via SPR or ITC .

Q. How are computational methods integrated to predict physicochemical properties of this compound?

  • LogP and pKa prediction : Tools like MarvinSketch or ACD/Labs use fragment-based algorithms to estimate lipophilicity (LogP ≈ 2.1) and acidity (pKa ≈ 2.8 for COOH).
  • Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase) can prioritize derivatives for synthesis .

Q. Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data integration) .
  • Spectroscopy : PubChem CID-linked spectral data , NIST Chemistry WebBook .
  • Safety : CAS Common Chemistry guidelines for waste handling .

Properties

IUPAC Name

4-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIBHIXKUQKNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371424
Record name 4-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-17-8
Record name 4-Chloro-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-3-fluorobenzoic acid
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Record name 4-chloro-3-fluorobenzoic acid
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Sodium chlorite (17 g) was added portionwise to a mixture solution composed of 4-chloro-3-fluorobenzaldehyde (10 g), amidosulfuric acid (18 g), tert-butyl alcohol (50 ml) and water (50 ml) under ice cooling, and the mixture was stirred for 4 days while the temperature of the system was gradually raised to room temperature. The reaction mixture was diluted with ethyl acetate and washed with water, 1N hydrochloric acid and saturated aqueous solution of sodium chloride. After the resultant organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure, the resultant residue was recrystallized from a mixed solvent of diisopropyl ether and hexane to obtain the title compound (11.2 g).
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Synthesis routes and methods III

Procedure details

n-Butyl lithium (2.5M in hexanes, 176 ml) was added to a stirred solution of 1-bromo-4-chloro-3-fluorobenzene (83.38 g) in dry ether. Stirring was maintained for a further 2.5 hours at -78° C., and the mixture poured onto excess solid carbon dioxide pellets, allowed to reach room temperature and water added. The mixture was washed with ether, acidified, extracted (ethyl acetate) and dried (magnesium sulphate). After evaporation the residue was triturated with petroleum ether to give 4-chloro-3-fluorobenzoic acid (66.4 g) as a white solid, m.p. 192°-192.5° C.
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Synthesis routes and methods IV

Procedure details

Sodium chlorite (17 g) was added dropwise to a mixture of 4-chloro-3-fluorobenzaldehyde (10 g), amidesulfuric acid (18 g), tert-butyl alcohol (50 mL), and water (50 mL) under ice cooling. The temperature of the mixture was returned gradually to room temperature, and the mixture was stirred for 4 days. The reaction mixture was diluted with ethyl acetate, and the resultant mixture was washed with water, 1N hydrochloric acid, and saturated brine. The organic layer was dried over sodium sulfate anhydrate, and the solvent was distilled away under reduced pressure. The residue was recrystallized from a solvent mixture of diisopropyl ether and hexane, to thereby give the title compound (11.2 g).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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